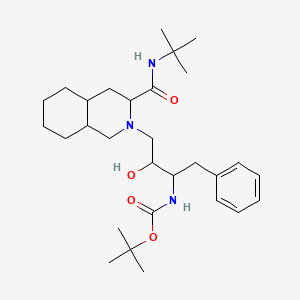
(3S,4aS,8aS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3S,4aS,8aS)-Decahydroisoquinolinecarboxylic Acid, Hydrochloride Salt is a chiral molecule with significant applications in various fields of science. This compound is known for its unique stereochemistry and has been studied for its potential biological activities and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4aS,8aS)-Decahydroisoquinolinecarboxylic Acid, Hydrochloride Salt typically involves the diastereoselective hydrogenation of (S)-N-(tert-butyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide over supported metal catalysts. Among these catalysts, ruthenium has shown the best performance due to its high diastereoselectivity . The reaction conditions include the use of dichloromethane and methanol as solvents, with sodium borohydride as the reducing agent .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis. The choice of catalysts and reaction conditions would be tailored to ensure high yield and purity, while maintaining cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4aS,8aS)-Decahydroisoquinolinecarboxylic Acid, Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S,4aS,8aS)-Decahydroisoquinolinecarboxylic Acid, Hydrochloride Salt is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as an antimalarial agent. It exhibits moderate activity against Plasmodium falciparum, the parasite responsible for malaria .
Medicine
In medicine, derivatives of this compound have been explored as inhibitors of aspartyl protease, an enzyme involved in various diseases. These inhibitors have shown moderate activity and are being investigated for their therapeutic potential .
Industry
Industrially, this compoundDecahydroisoquinolinecarboxylic Acid, Hydrochloride Salt is used in the production of pharmaceuticals and fine chemicals. Its role as a chiral intermediate makes it valuable for the synthesis of enantiomerically pure compounds.
Wirkmechanismus
The mechanism of action of (3S,4aS,8aS)-Decahydroisoquinolinecarboxylic Acid, Hydrochloride Salt involves its interaction with specific molecular targets. For instance, as an aspartyl protease inhibitor, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition can disrupt the life cycle of pathogens like Plasmodium falciparum, thereby exerting its antimalarial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4aS,8aS)-N-tert-butyl-2-[(S)-3-(2-chloro-4-nitrobenzamido)-2-hydroxypropyl]decahydroisoquinoline-3-carboxamide: This compound shares a similar core structure but has different substituents, leading to distinct biological activities.
This compoundN-(1,1-dimethyl)decahydro-2-[(2R,3S)-2-hydroxy-arylsulfonyl]amino]-4-phenylbutyl]-3-isoquinolinecarboxamide: Another related compound with moderate activity as an aspartyl protease inhibitor.
Uniqueness
The uniqueness of this compoundDecahydroisoquinolinecarboxylic Acid, Hydrochloride Salt lies in its specific stereochemistry and its potential applications in various fields. Its ability to act as a chiral building block and its moderate biological activity make it a compound of interest for further research and development.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47N3O4/c1-28(2,3)31-26(34)24-17-21-14-10-11-15-22(21)18-32(24)19-25(33)23(16-20-12-8-7-9-13-20)30-27(35)36-29(4,5)6/h7-9,12-13,21-25,33H,10-11,14-19H2,1-6H3,(H,30,35)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMBPRXTWAXSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
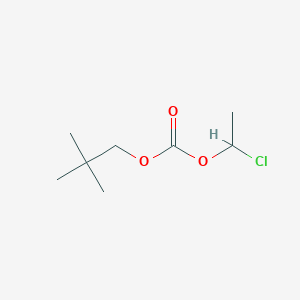
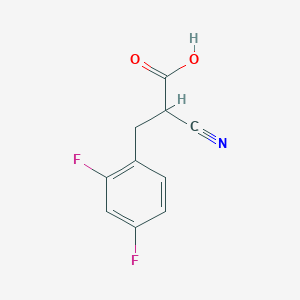


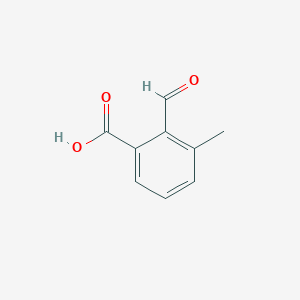
![2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B12292861.png)
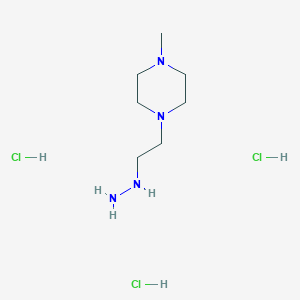


![[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)
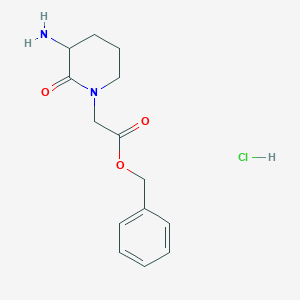
![N-(5-fluoro-1-hydroxypyridin-2-ylidene)-1-[2-[[formyl(hydroxy)amino]methyl]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12292900.png)
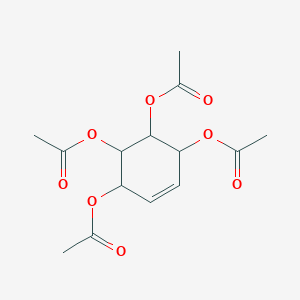
![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)
